

# "Tubulin inhibitor 49" solubility and stock solution preparation

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## Compound of Interest

Compound Name: *Tubulin inhibitor 49*

Cat. No.: *B2753212*

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## Application Notes and Protocols for Tubulin Inhibitor OAT-449

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### Introduction

Tubulin inhibitors are a cornerstone of cancer chemotherapy, targeting the dynamic microtubule cytoskeleton essential for cell division. Many existing tubulin-targeting drugs, however, face challenges such as poor water solubility, leading to limitations in their clinical application. OAT-449 is a novel, synthetic, water-soluble small molecule 2-aminoimidazoline derivative that acts as a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, OAT-449 induces a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent cell death in various cancer cell lines. These application notes provide detailed protocols for the preparation of OAT-449 stock solutions and its application in key in vitro assays.

### Physicochemical and Cytotoxic Data

OAT-449 has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal effective concentration (EC<sub>50</sub>) values are summarized below, offering a comparative view of its activity.

Parameter	Value	Reference
Molecular Weight	232 Da	

Cell Line	Cancer Type	OAT-449 EC50 (nM)	Vincristine EC50 (nM)
HT-29	Colorectal Adenocarcinoma	6.0 ± 1.1	8.0 ± 1.2
HeLa	Cervical Cancer	8.0 ± 1.3	5.0 ± 0.9
DU-145	Prostate Carcinoma	7.0 ± 1.5	30.0 ± 5.0
Panc-1	Pancreatic Carcinoma	30.0 ± 4.0	20.0 ± 3.0
SK-N-MC	Neuroepithelioma	20.0 ± 3.0	2.0 ± 0.5
SK-OV-3	Ovarian Cancer	10.0 ± 2.0	9.0 ± 1.8
MCF-7	Breast Adenocarcinoma	9.0 ± 1.7	6.0 ± 1.1
A-549	Lung Carcinoma	25.0 ± 3.5	15.0 ±

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